molecular formula C10H9F3O2 B1421182 5-Methyl-2-(trifluoromethyl)phenylacetic acid CAS No. 1017778-27-6

5-Methyl-2-(trifluoromethyl)phenylacetic acid

Katalognummer: B1421182
CAS-Nummer: 1017778-27-6
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: UMEQVNCETMDPES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, such as 5-methyl-2-iodophenylacetic acid, using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods

In an industrial setting, the production of 5-Methyl-2-(trifluoromethyl)phenylacetic acid may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 5-Methyl-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 5-Methyl-2-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Methyl-2-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The trifluoromethyl group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : The carboxylic acid functionality can be oxidized or reduced to yield different products, which are useful in further synthetic pathways.

Pharmaceutical Applications

The compound has been investigated for its potential role in drug development. Its derivatives may exhibit biological activity that could be harnessed in therapeutic contexts. For instance, the structural characteristics of this acid may contribute to the development of new anti-inflammatory or analgesic agents.

Biochemical Studies

In biochemical research, this compound can be utilized as a substrate in enzyme-catalyzed reactions. Its unique structure allows researchers to study enzyme specificity and kinetics, particularly in relation to fluorinated compounds.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated compounds that showed promising biological activity against certain cancer cell lines. The research highlighted the compound's ability to enhance the efficacy of existing drugs by modifying their pharmacokinetic profiles.

Case Study 2: Enzyme Kinetics

In another investigation, researchers employed this compound to probe the mechanism of action of specific enzymes involved in metabolic pathways. By analyzing the reaction rates with varying concentrations of this compound, insights into enzyme efficiency and substrate specificity were gained.

Wirkmechanismus

The mechanism by which 5-Methyl-2-(trifluoromethyl)phenylacetic acid exerts its effects depends on its specific application. In biological systems, the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and molecular targets. The compound may act on specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with an additional trifluoromethyl group.

    ®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid: Contains a methoxy group instead of a methyl group.

    2-Methyl-5-(trifluoromethyl)phenylacetic acid: Similar structure with a different substitution pattern.

Uniqueness

5-Methyl-2-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Biologische Aktivität

5-Methyl-2-(trifluoromethyl)phenylacetic acid (MTPA) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of MTPA, focusing on its mechanisms of action, biochemical interactions, and therapeutic implications.

Chemical Structure and Properties

MTPA is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetic acid moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H9F3O2
  • CAS Number : 1017778-27-6

Target Enzymes

MTPA exhibits biological activity primarily through its interaction with various enzymes. Notably, it has been implicated as an inhibitor of lipoxygenases, which are critical in the metabolism of arachidonic acid, a key mediator in inflammation and immune responses.

Biochemical Pathways

  • Lipoxygenase Inhibition : By inhibiting lipoxygenases, MTPA may reduce the synthesis of inflammatory mediators, thereby modulating immune responses.
  • Cytochrome P450 Interaction : MTPA interacts with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds. This interaction can lead to altered enzyme activity and metabolic pathways.

Cellular Effects

MTPA has been shown to affect various cellular processes:

  • Gene Expression : It modulates the expression of genes involved in oxidative stress responses, impacting cellular metabolism and homeostasis.
  • Cell Proliferation and Apoptosis : Research indicates that MTPA may influence cellular proliferation and apoptosis, suggesting potential applications in cancer treatment.

Dosage Effects in Animal Models

The biological effects of MTPA vary significantly with dosage:

  • Low Doses : Beneficial effects include modulation of metabolic pathways and reduction of oxidative stress.
  • High Doses : Toxic effects such as hepatotoxicity and nephrotoxicity have been observed, underscoring the need for careful dosage management in therapeutic applications.

Metabolic Pathways

MTPA undergoes biotransformation primarily through oxidation and conjugation reactions mediated by cytochrome P450 enzymes. This process results in various metabolites that are crucial for detoxification and elimination from the body.

Transport and Distribution

The compound's distribution within biological systems is mediated by specific transport proteins. MTPA's binding to plasma proteins also affects its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of MTPA:

  • Anti-inflammatory Activity : In vitro studies demonstrated that MTPA effectively inhibits lipoxygenase activity, leading to decreased production of pro-inflammatory cytokines.
  • Anticancer Potential : Animal models have indicated that MTPA may reduce tumor growth through its effects on cell signaling pathways related to apoptosis.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of MTPA revealed favorable absorption characteristics due to its trifluoromethyl group, enhancing its potential as a drug candidate .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Lipoxygenase InhibitionReduces inflammatory mediator production
Gene Expression ModulationInfluences oxidative stress response genes
Anticancer ActivityInhibits tumor growth in animal models
ToxicityHepatotoxicity at high doses
PharmacokineticsEnhanced absorption due to trifluoromethyl group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-2-(trifluoromethyl)phenylacetic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step processes, including Friedel-Crafts alkylation or coupling reactions. For example, derivatives of phenylacetic acid are often synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions to introduce trifluoromethyl groups. Optimization focuses on temperature control (e.g., maintaining 0–5°C for acid-sensitive intermediates) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency) . Purity is confirmed using HPLC (≥98% purity criteria, as seen in NSAID analogs like lumiracoxib) .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing methyl and trifluoromethyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity, with methods adapted from phenylacetic acid derivatives (e.g., mobile phase: acetonitrile/water with 0.1% TFA) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]+ ion at m/z 247.2 for C₁₀H₉F₃O₂) .

Q. How should this compound be stored to ensure stability during experimental workflows?

Store under inert conditions (argon atmosphere) at –20°C in sealed, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the trifluoromethyl group may hydrolyze under extreme pH .

Advanced Research Questions

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

Discrepancies in IC₅₀ values for COX-2 inhibition (observed in NSAID analogs like lumiracoxib) may arise from assay variability (e.g., enzyme source, substrate concentration). To address this:

  • Standardize assays using recombinant human COX-2 isoforms.
  • Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
  • Perform meta-analyses of published datasets to identify confounding variables .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and metabolite formation?

  • Docking Studies: Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for metabolite prediction.
  • QSAR Models: Corporate Hammett constants for the trifluoromethyl group to estimate logP (lipophilicity) and bioavailability .
  • MD Simulations: Assess binding stability to serum albumin for half-life estimation .

Q. What strategies mitigate stereochemical challenges during derivatization for chiral resolution?

The compound’s α-position is prone to racemization. To preserve enantiopurity:

  • Use Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) for chiral derivatization and NMR-based enantiomeric excess (ee) determination .
  • Employ asymmetric catalysis (e.g., chiral BINAP ligands) during synthetic steps involving stereocenters .

Q. How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?

Comparative studies on analogs (e.g., 2-fluoro-5-trifluoromethyl derivatives) reveal:

  • Electron-Withdrawing Groups: Enhance metabolic stability (CF₃ > CH₃) but may reduce solubility.
  • Halogen Positioning: Ortho-substitution increases steric hindrance, altering target binding kinetics. Validate via X-ray crystallography of ligand-receptor complexes .

Q. Methodological Best Practices

  • Contradiction Analysis: Cross-reference in vitro and in vivo data using platforms like PubChem BioAssay to identify outliers .
  • Stereochemical Integrity: Monitor ee via chiral HPLC (Chiralpak AD-H column) during synthesis .
  • Safety Protocols: Follow GHS guidelines (e.g., H302 hazard code) for handling; use fume hoods during scale-up .

Eigenschaften

IUPAC Name

2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEQVNCETMDPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-(trifluoromethyl)phenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.